1-(Prop-2-en-1-yl)cyclobutane-1-carbonitrile
Description
1-(Prop-2-en-1-yl)cyclobutane-1-carbonitrile is an organic compound characterized by a cyclobutane ring substituted with a prop-2-en-1-yl group and a carbonitrile group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Properties
IUPAC Name |
1-prop-2-enylcyclobutane-1-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N/c1-2-4-8(7-9)5-3-6-8/h2H,1,3-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWDZXHUMURCYBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1(CCC1)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
121.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(Prop-2-en-1-yl)cyclobutane-1-carbonitrile can be achieved through several synthetic routes. One common method involves the reaction of cyclobutanone with propargyl bromide in the presence of a base, followed by the addition of sodium cyanide to introduce the nitrile group. The reaction conditions typically involve the use of solvents such as tetrahydrofuran (THF) and temperatures ranging from 0°C to room temperature .
Chemical Reactions Analysis
1-(Prop-2-en-1-yl)cyclobutane-1-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the nitrile group to an amine.
Scientific Research Applications
1-(Prop-2-en-1-yl)cyclobutane-1-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Prop-2-en-1-yl)cyclobutane-1-carbonitrile involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites on proteins and altering their activity. This interaction can lead to various biological effects, depending on the target and the context of the reaction .
Comparison with Similar Compounds
1-(Prop-2-en-1-yl)cyclobutane-1-carbonitrile can be compared with other similar compounds such as:
1-(Prop-2-en-1-yl)cyclobutane-1-carboxylic acid: This compound has a carboxylic acid group instead of a nitrile group, which affects its reactivity and applications.
1-(Prop-2-yn-1-yl)cyclobutane-1-carbonitrile: This compound has an alkyne group instead of an alkene group, leading to different chemical properties and reactivity.
Biological Activity
1-(Prop-2-en-1-yl)cyclobutane-1-carbonitrile is an organic compound characterized by its unique structure, which includes a cyclobutane ring and a prop-2-en-1-yl substituent. This compound has garnered attention in various fields of research due to its potential biological activities, particularly in medicinal chemistry and enzymatic interactions.
Molecular Formula
- Molecular Formula: C₇H₉N
Structural Features
- The compound features a cyclobutane ring and a nitrile functional group , which contributes to its reactivity and interaction with biological targets.
Synthesis
This compound can be synthesized through various chemical reactions, including:
- Nucleophilic substitution reactions that replace the nitrile group with other functional groups.
- Oxidation reactions that convert the nitrile group to carboxylic acids using reagents like potassium permanganate.
The biological activity of this compound primarily involves its interaction with enzymes and receptors. The compound can act as a ligand, binding to specific sites on proteins and altering their activity. This interaction can lead to various biological effects, including modulation of metabolic pathways.
Research Findings
Recent studies have explored the compound's potential in several areas:
Enzyme Interactions
Research indicates that this compound may influence enzyme activities. For instance, it has been noted for its ability to modify the activity of certain enzymes involved in metabolic processes, although specific enzyme targets remain to be fully elucidated.
Anticancer Activity
Preliminary investigations suggest potential anticancer properties. The compound has shown selective toxicity towards certain cancer cell lines, indicating its possible role as an antitumor agent. For example, it was observed to inhibit the proliferation of MDA-MB-231 breast cancer cells .
Case Studies
A study conducted on the interactions of this compound with various biological targets revealed that it could inhibit specific enzymes involved in lipid metabolism, demonstrating its potential as a therapeutic agent for metabolic disorders . Further research is necessary to confirm these findings and explore the underlying mechanisms.
Comparative Analysis with Related Compounds
| Compound Name | Molecular Formula | Notable Biological Activity |
|---|---|---|
| This compound | C₇H₉N | Potential anticancer activity |
| 1-(Prop-2-en-1-yl)cyclobutane-1-carboxylic acid | C₈H₁₂O₂ | Substrate in enzyme-catalyzed reactions |
| 3-(Prop-2-yne)-cyclobutane | C₈H₈ | Varies in substitution position |
This table highlights the structural diversity among compounds related to this compound and their respective biological activities.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
